molecular formula C15H26N2O2 B12268483 N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide

N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide

Cat. No.: B12268483
M. Wt: 266.38 g/mol
InChI Key: WOWIXXLZRISZRT-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds with piperidine moiety are widely used in the pharmaceutical industry due to their significant biological activities .

Preparation Methods

The synthesis of N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

Industrial production methods often involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes in the body, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide can be compared with other piperidine derivatives such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Evodiamine: An alkaloid with potential anticancer effects.

    Matrine: Known for its antiproliferative effects on cancer cells.

    Berberine: Exhibits antimicrobial and antidiabetic properties.

    Tetrandine: Known for its anti-inflammatory and anticancer activities.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives.

Properties

Molecular Formula

C15H26N2O2

Molecular Weight

266.38 g/mol

IUPAC Name

N-[1-(oxan-4-ylmethyl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C15H26N2O2/c18-15(13-3-4-13)16-14-2-1-7-17(11-14)10-12-5-8-19-9-6-12/h12-14H,1-11H2,(H,16,18)

InChI Key

WOWIXXLZRISZRT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2CCOCC2)NC(=O)C3CC3

Origin of Product

United States

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